molecular formula C28H21ClN2O3 B8293967 MK-3903

MK-3903

Cat. No. B8293967
M. Wt: 468.9 g/mol
InChI Key: CDDOIHTUVAWAOY-UHFFFAOYSA-N
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Patent
US08394969B2

Procedure details

To a solution of methyl 5-[(5-biphenyl-4-yl-6-chloro-1H-benzimidazol-2-yl)oxy]-2-methylbenzoate (11 g, 23.46 mmol) in MeOH/water (1:1) (250 mL) was added NaOH (5 M in water) (23.46 mL, 117 mmol). The mixture was heated at 70° C. for 1 h. The mixture was then cooled, diluted with water and acidified with 2 M aqueous HCl. The precipitated white solid was filtered and dried to afford the title compound as a white powder. LCMS: calculated for C27H19ClN2O3 454.90, observed m/e 455.5 (M+H)+ (Rt 2.27/4 min). 1H NMR (500 MHz, CD3OD): δ 7.98-7.35 (m, 14H), 2.62 (s, 3H).
Name
Quantity
23.46 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:6]=[CH:5][C:4]([C:7]2[C:27]([Cl:28])=[CH:26][C:10]3[NH:11][C:12]([O:14][C:15]4[CH:16]=[CH:17][C:18]([CH3:25])=[C:19]([CH:24]=4)[C:20]([O:22]C)=[O:21])=[N:13][C:9]=3[CH:8]=2)=[CH:3][CH:2]=1.[OH-].[Na+].Cl>CO.O.O>[C:1]1([C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH:2]=[CH:3][C:4]([C:7]2[C:27]([Cl:28])=[CH:26][C:10]3[NH:11][C:12]([O:14][C:15]4[CH:16]=[CH:17][C:18]([CH3:25])=[C:19]([CH:24]=4)[C:20]([OH:22])=[O:21])=[N:13][C:9]=3[CH:8]=2)=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=CC2=C(NC(=N2)OC=2C=CC(=C(C(=O)OC)C2)C)C=C1Cl)C1=CC=CC=C1
Name
Quantity
23.46 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=CC2=C(NC(=N2)OC=2C=CC(=C(C(=O)O)C2)C)C=C1Cl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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